molecular formula C11H15Cl2NO3S B603078 [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine CAS No. 1206154-01-9

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B603078
CAS No.: 1206154-01-9
M. Wt: 312.2g/mol
InChI Key: CPYLORDWEUMVOI-UHFFFAOYSA-N
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Description

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with a complex structure that includes chlorine, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce chlorine atoms at the 2 and 4 positions. This is followed by the introduction of a methoxypropyl group through a nucleophilic substitution reaction. Finally, the sulfonamide group is introduced using sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The chlorine atoms and methoxypropyl group may also contribute to its binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-methoxyphenyl)-benzamide
  • 2,4-dichloro-N-(4-methoxybenzyl)-benzamide
  • 2,4-dichloro-N-(2-hydroxy-5-methoxyphenyl)-benzamide

Uniqueness

[(2,4-Dichloro-5-methylphenyl)sulfonyl](3-methoxypropyl)amine is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of chlorine atoms, methoxypropyl group, and sulfonamide makes it distinct from other similar compounds, potentially offering unique reactivity and applications.

Properties

CAS No.

1206154-01-9

Molecular Formula

C11H15Cl2NO3S

Molecular Weight

312.2g/mol

IUPAC Name

2,4-dichloro-N-(3-methoxypropyl)-5-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-4-3-5-17-2/h6-7,14H,3-5H2,1-2H3

InChI Key

CPYLORDWEUMVOI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCCOC

Origin of Product

United States

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